molecular formula C18H19ClN2O5 B11454836 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11454836
M. Wt: 378.8 g/mol
InChI Key: UJALIOAOXTUTJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fused pyran ring system. Let’s break down its structure:

    Ethyl group (C2H5): Attached to the pyran ring, providing the compound’s name.

    Amino group (NH2): Positioned at the 6th carbon of the pyran ring.

    Chloromethyl group (CH2Cl): Substituted at the 2nd carbon.

    Cyano group (CN): Present at the 5th carbon.

    3,4-dimethoxyphenyl group: Substituted at the 4th carbon.

Preparation Methods

Synthesis:: One synthetic route involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to yield 2-(chloromethyl)-1H-benzo[d]imidazole . Further modifications lead to the desired compound.

Industrial Production:: Industrial-scale production methods may vary, but they likely involve efficient synthetic routes to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution (SN2): The benzylic position is susceptible to SN2 reactions due to resonance stabilization of the benzylic carbocation by the benzene ring.

    Oxidation: Alkyl benzenes can undergo oxidation reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: N-bromosuccinimide (NBS) is often used for benzylic halides.

    Oxidation: Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products::
  • In SN2 reactions, substitution occurs at the benzylic position.
  • Oxidation may lead to functional group transformations.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for more complex molecules.

    Biology: Potentially as a pharmacophore or probe.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related structures to understand its uniqueness.

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19ClN2O5/c1-4-25-18(22)16-14(8-19)26-17(21)11(9-20)15(16)10-5-6-12(23-2)13(7-10)24-3/h5-7,15H,4,8,21H2,1-3H3

InChI Key

UJALIOAOXTUTJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CCl

Origin of Product

United States

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